Crystal Structure Architecture and Density of N-(4-acetylphenyl)acetohydroxamic Acid vs. Unsubstituted NHA
The unambiguous three-dimensional molecular structure of the target compound has been resolved by single-crystal X-ray diffraction, a dataset typically absent for less well-characterized analogs. The compound crystallizes in a monoclinic system (space group P21/n) with a unit cell containing 8 molecules (Z=8) and a measured density (Dx) of 1.367 g/cm³ [1]. This level of precise structural detail is critical for the rational design of coordination polymers or for quantitative structure-activity relationship (QSAR) modeling, where molecular conformation and packing are input parameters.
| Evidence Dimension | Crystallographic Unit Cell Parameters and Calculated Density |
|---|---|
| Target Compound Data | Crystal System: Monoclinic; Space Group: P21/n; Z: 8; Dx: 1.367 g/cm³ |
| Comparator Or Baseline | N-hydroxyacetanilide (NHA) [Unsubstituted]: Quantitative comparative single-crystal data was not located in primary literature within the scope of this search. |
| Quantified Difference | Not quantifiable without comparator data. The target compound's parameters are the established baseline for its own use. |
| Conditions | Single crystal X-ray diffraction at T = 138(2) K, using Ni-filtered Cu Kα radiation (λ = 1.5418 Å) [1]. |
Why This Matters
Precise crystallographic data is a distinct procurement differentiator, as it validates chemical identity and provides essential parameters for advanced materials design, where the physical architecture of the precursor molecule dictates the final material's properties.
- [1] Powell, D. R., & Van der Helm, D. (1987). N-(4-acetylphenyl)acetohydroxamic acid. Acta Crystallographica Section C: Crystal Structure Communications, 43(3), 493-495. View Source
